molecular formula C11H14O4 B13974705 Isopropyl 2,4-hydroxy-6-methylbenzoate CAS No. 31489-29-9

Isopropyl 2,4-hydroxy-6-methylbenzoate

Cat. No.: B13974705
CAS No.: 31489-29-9
M. Wt: 210.23 g/mol
InChI Key: KOOFBAZCFXMKFF-UHFFFAOYSA-N
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Description

Isopropyl 2,4-dihydroxy-6-methylbenzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by hydroxyl groups, and the hydrogen atom at position 6 is replaced by a methyl group The isopropyl ester group is attached to the carboxyl group of the benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,4-dihydroxy-6-methylbenzoate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,4-dihydroxy-6-methylbenzoic acid+isopropanolH2SO4isopropyl 2,4-dihydroxy-6-methylbenzoate+H2O\text{2,4-dihydroxy-6-methylbenzoic acid} + \text{isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{isopropyl 2,4-dihydroxy-6-methylbenzoate} + \text{H}_2\text{O} 2,4-dihydroxy-6-methylbenzoic acid+isopropanolH2​SO4​​isopropyl 2,4-dihydroxy-6-methylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of isopropyl 2,4-dihydroxy-6-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, can be optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,4-dihydroxy-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is 2,4-dihydroxy-6-methylbenzoquinone.

    Reduction: The major product is 2,4-dihydroxy-6-methylbenzyl alcohol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Isopropyl 2,4-dihydroxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the formulation of certain cosmetic and pharmaceutical products due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of isopropyl 2,4-dihydroxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Isopropyl 2,4-dihydroxy-6-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.

    Ethyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.

    Propyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a propyl ester group instead of an isopropyl ester group.

The uniqueness of isopropyl 2,4-dihydroxy-6-methylbenzoate lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl counterparts.

Properties

CAS No.

31489-29-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

propan-2-yl 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-6(2)15-11(14)10-7(3)4-8(12)5-9(10)13/h4-6,12-13H,1-3H3

InChI Key

KOOFBAZCFXMKFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC(C)C)O)O

Origin of Product

United States

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